1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one
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Overview
Description
1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone typically involves the reaction of 6-chloroquinoline with 5-hydroxy-2-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-aminophenyl)ethanone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-aminophenyl)ethanone.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
6-Chloroquinoline: A simpler analog with similar biological activities.
2-Nitroacetophenone: Shares the nitro and acetophenone functionalities.
Chloroquine: A well-known antimalarial drug with a quinoline core
Uniqueness: 1-(5-((6-Chloroquinolin-2-yl)oxy)-2-nitrophenyl)ethanone is unique due to its combination of the chloroquinoline and nitrophenyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
90510-51-3 |
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Molecular Formula |
C17H11ClN2O4 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3 |
InChI Key |
NIVSLFYZPFSDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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